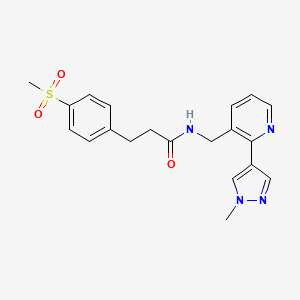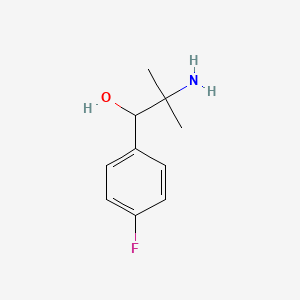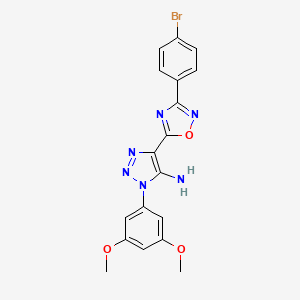
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine" is a multifaceted molecule that appears to be derived from the chemical families of oxadiazoles and triazoles, both of which are known for their diverse biological activities. The presence of a bromophenyl group suggests potential for further functionalization through palladium-catalyzed coupling reactions, while the dimethoxyphenyl moiety may contribute to the molecule's electronic properties and solubility.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives has been demonstrated through a one-pot, four-component reaction involving N-isocyaniminotriphenylphosphorane, 2-oxopropyl benzoate or 4-bromobenzoate, 3-phenyl-2-propynoic acid, and primary amines, which proceeds smoothly at room temperature and neutral conditions, yielding high yields without side reactions . Although the specific synthesis of the compound is not detailed, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, has been studied in the context of hydrogen bonding in cocrystals and salts. These structures exhibit planarity and cyclic hydrogen-bonding motifs, which could be indicative of the potential molecular interactions and stability of the compound . The presence of such motifs in the related structures suggests that the compound of interest may also form stable hydrogen-bonded networks, which could influence its crystalline properties and solubility.
Chemical Reactions Analysis
The reactivity of the 1,3,4-oxadiazole and triazole rings in the compound can be inferred from reactions of similar structures with primary amines and other reagents. For instance, 3,5-bis(trifluoromethyl)-1,3,4-oxadiazoles have been shown to react with primary amines to form 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . This suggests that the amine group in the compound of interest may also participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be extrapolated from the properties of similar molecules. For example, the synthesis of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives has been achieved without solvent, indicating that such compounds may have appreciable solubility in organic solvents . Additionally, the presence of electron-donating methoxy groups and an electron-withdrawing bromophenyl group in the compound may influence its electronic properties, such as dipole moment and reactivity.
Relevant Case Studies
Case studies involving similar compounds have demonstrated a range of biological activities. For instance, N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazoles have shown antimicrobial and anti-proliferative activities, suggesting that the compound may also possess such properties . These activities were evaluated against various bacterial strains and cancer cell lines, indicating the potential for the compound to be used in medical applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds similar to 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine have been synthesized and characterized, showing promising antimicrobial activities against various strains of bacteria and fungi. These compounds have been synthesized through solvent-free reactions, characterized by NMR, IR, and Mass spectroscopy, and tested for their potential in combating microbial infections (Kaneria et al., 2016; Bektaş et al., 2007). Furthermore, certain derivatives have shown broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria, highlighting their potential in the development of new antimicrobial agents (Al-Wahaibi et al., 2021).
Anticancer Evaluation
Several compounds with structures related to this compound have been synthesized and tested for their anticancer activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These studies have indicated that all compounds demonstrate good to moderate activity on all cell lines, providing a foundation for further exploration into their potential as anticancer agents (Yakantham et al., 2019).
Antileishmanial Activity
Research into the antileishmanial activity of 4-amino-1,2,4-triazole derivatives has revealed that certain compounds possess remarkable activity against Leishmania infantum promastigotes. These findings offer significant insights into the potential use of these compounds in treating leishmaniasis, a serious and often neglected tropical disease (Süleymanoğlu et al., 2017).
Electroluminescent Properties
Studies have also explored the synthesis and characterization of polyfluorene-based conjugated polymers containing bipolar groups, derived from similar compounds. These materials have shown promise in the fabrication of single-layer organic light-emitting diodes (OLEDs), indicating their potential application in the development of advanced optoelectronic devices (Huang et al., 2009).
Eigenschaften
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,5-dimethoxyphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN6O3/c1-26-13-7-12(8-14(9-13)27-2)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-11(19)6-4-10/h3-9H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREQXFZHNPDVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

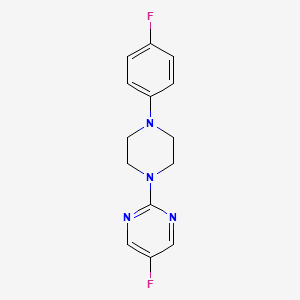
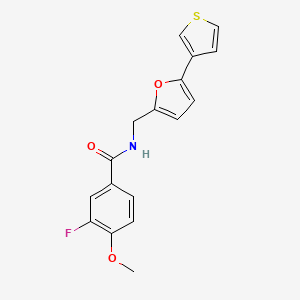
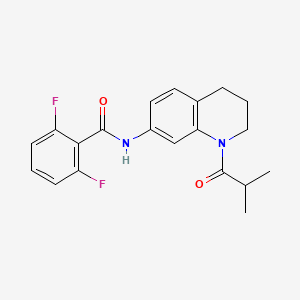
![1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2517288.png)
![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)
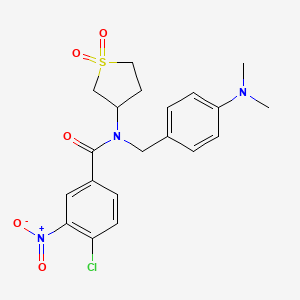

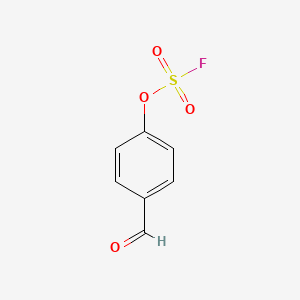


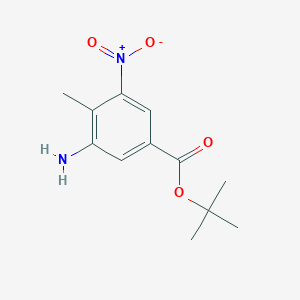
![2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate](/img/structure/B2517303.png)
